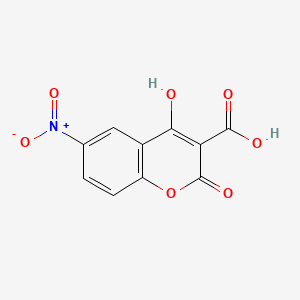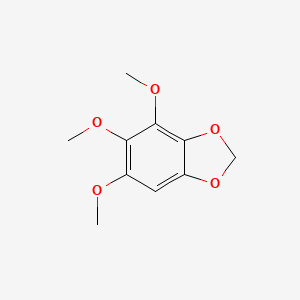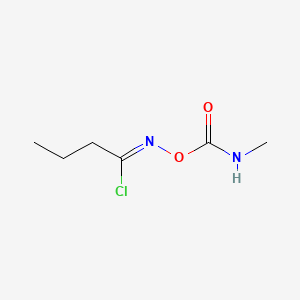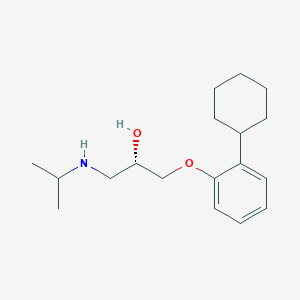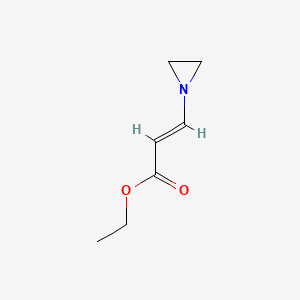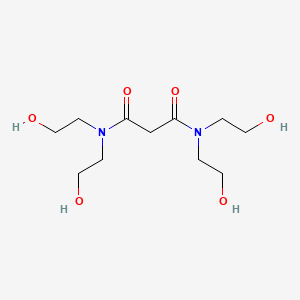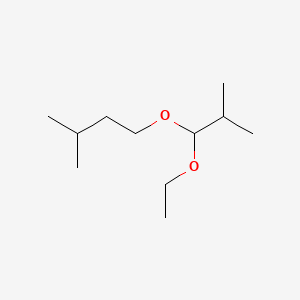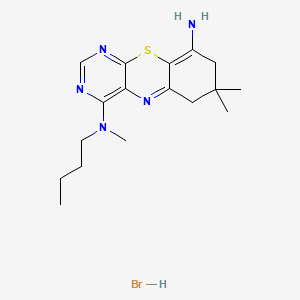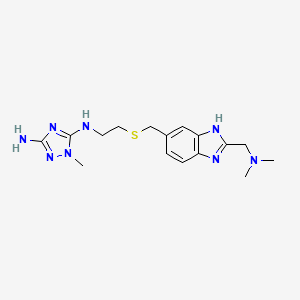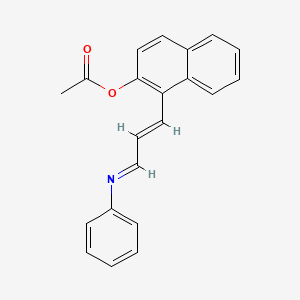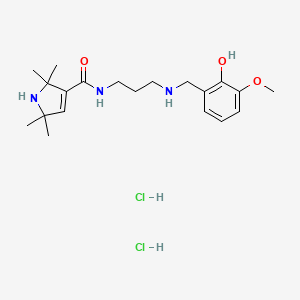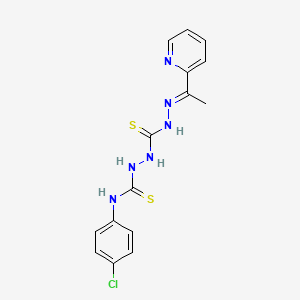
Piperazinium, 1,1'-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazinium and hexamethylene groups, along with chloro and hydroxypropyl substituents. The presence of dibromide and dihydrochloride ions further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves multiple steps. The primary route includes the reaction of piperazine with 1,6-dibromohexane to form the hexamethylene-bridged piperazinium intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base to introduce the chloro and hydroxypropyl groups. The final step involves the addition of hydrobromic acid and hydrochloric acid to form the dibromide and dihydrochloride salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures high yield and purity. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity. It can also inhibit certain enzymes, leading to altered metabolic pathways. The presence of chloro and hydroxypropyl groups enhances its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Piperazinium derivatives: Compounds with similar piperazinium structures but different substituents.
Hexamethylene-bridged compounds: Compounds with hexamethylene bridges but different functional groups.
Chloro and hydroxypropyl derivatives: Compounds with similar chloro and hydroxypropyl groups but different core structures.
Uniqueness
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is unique due to its combination of piperazinium, hexamethylene, chloro, and hydroxypropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
102517-19-1 |
|---|---|
Molecular Formula |
C22H48Br2Cl4N4O2 |
Molecular Weight |
702.3 g/mol |
IUPAC Name |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)-1-methylpiperazin-1-ium-1-yl]hexyl]-4-methylpiperazin-4-ium-1-yl]propan-2-ol;dibromide;dihydrochloride |
InChI |
InChI=1S/C22H46Cl2N4O2.2BrH.2ClH/c1-27(13-7-25(8-14-27)19-21(29)17-23)11-5-3-4-6-12-28(2)15-9-26(10-16-28)20-22(30)18-24;;;;/h21-22,29-30H,3-20H2,1-2H3;4*1H/q+2;;;;/p-2 |
InChI Key |
BWRGRCYMXFYJHK-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)CC(CCl)O)CCCCCC[N+]2(CCN(CC2)CC(CCl)O)C.Cl.Cl.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


